(4-Nitrobenzyl)triphenylphosphonium bromide
CAS No.: 2767-70-6
Cat. No.: VC21090750
Molecular Formula: C25H21BrNO2P
Molecular Weight: 478.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2767-70-6 |
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Molecular Formula | C25H21BrNO2P |
Molecular Weight | 478.3 g/mol |
IUPAC Name | (4-nitrophenyl)methyl-triphenylphosphanium;bromide |
Standard InChI | InChI=1S/C25H21NO2P.BrH/c27-26(28)22-18-16-21(17-19-22)20-29(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;/h1-19H,20H2;1H/q+1;/p-1 |
Standard InChI Key | IPJPTPFIJLFWLP-UHFFFAOYSA-M |
SMILES | C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Canonical SMILES | C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Introduction
Parameter | Information |
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CAS Number | 2767-70-6 |
IUPAC Name | (4-nitrophenyl)methyl-triphenylphosphanium;bromide |
Synonyms | Triphenyl(4-nitrobenzyl)phosphonium bromide, (p-Nitrobenzyl)triphenylphosphonium bromide |
Molecular Formula | C25H21BrNO2P |
Molecular Weight | 478.33 g/mol |
InChI | InChI=1S/C25H21NO2P.BrH/c27-26(28)22-18-16-21(17-19-22)20-29(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;/h1-19H,20H2;1H/q+1;/p-1 |
InChIKey | IPJPTPFIJLFWLP-UHFFFAOYSA-M |
SMILES | C1=CC=C(C=C1)P+(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
PubChem CID | 16212516 |
Physical and Chemical Properties
(4-Nitrobenzyl)triphenylphosphonium bromide presents as a white to off-white solid powder at room temperature . Its physical and chemical properties are influenced by the positively charged phosphonium center and the electron-withdrawing nitro group on the benzyl moiety.
Physical Properties
The compound exhibits characteristic physical properties that are important for its identification, handling, and application in various chemical processes. Table 2 summarizes the key physical properties of (4-Nitrobenzyl)triphenylphosphonium bromide.
Table 2: Physical Properties of (4-Nitrobenzyl)triphenylphosphonium Bromide
Chemical Properties and Reactivity
The chemical reactivity of (4-Nitrobenzyl)triphenylphosphonium bromide is primarily determined by its phosphonium center and the nitro-substituted benzyl group. The positively charged phosphorus atom makes it susceptible to nucleophilic attack, while the nitro group influences the electronic distribution and reactivity of the molecule.
Key chemical properties include:
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Ylide Formation: (4-Nitrobenzyl)triphenylphosphonium bromide readily forms ylides when treated with strong bases such as potassium hydroxide (KOH) . The formation of ylides is characterized by a distinctive red color, which serves as a visual indicator of the reaction progress.
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Wittig Reaction: The compound participates in the Wittig reaction, reacting with aldehydes or ketones to produce alkenes and triphenylphosphine oxide . This reaction is fundamental in organic synthesis for carbon-carbon double bond formation.
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Nucleophilic Substitution: Due to the positive charge on the phosphonium center, the compound can undergo nucleophilic substitution reactions with various nucleophiles.
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Oxidative Stability: The compound exhibits moderate stability under normal conditions but is incompatible with strong oxidizing agents .
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Thermal Decomposition: When heated to decomposition, the compound produces toxic fumes including carbon monoxide, carbon dioxide, hydrogen halides, oxides of phosphorus, and phosphine .
Synthesis and Preparation Methods
The synthesis of (4-Nitrobenzyl)triphenylphosphonium bromide typically involves the quaternization of triphenylphosphine with 4-nitrobenzyl bromide. This reaction proceeds through a nucleophilic substitution mechanism, where the phosphorus atom of triphenylphosphine acts as a nucleophile, attacking the benzylic carbon of 4-nitrobenzyl bromide.
Standard Synthetic Route
The conventional synthesis method involves the following steps:
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Addition of triphenylphosphine to a solution of 4-nitrobenzyl bromide in an appropriate solvent (usually toluene, benzene, or acetonitrile).
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Heating the reaction mixture under reflux conditions for several hours to facilitate the quaternization reaction.
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Isolation of the product through filtration or precipitation, followed by purification steps if necessary.
Recent developments have introduced more efficient and environmentally friendly methods for the synthesis of phosphonium salts, including solvent-free approaches and the use of catalysts to enhance reaction rates and yields .
Alternative Preparation Methods
Alternative methods for preparing (4-Nitrobenzyl)triphenylphosphonium bromide include:
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Metal-Free Synthesis: Recent research has demonstrated the possibility of metal-free synthesis of aryltriphenylphosphonium bromides through alternative reaction pathways .
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Green Chemistry Approaches: Utilizing water as a reaction medium has been investigated for the synthesis of various phosphonium salts, resulting in faster reaction rates and higher product yields compared to conventional methods .
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Solvent-Free Methods: These approaches typically employ catalysts such as MnO2 for doping MgO nanocomposites to facilitate the reaction without the need for conventional solvents .
Applications in Organic Synthesis
(4-Nitrobenzyl)triphenylphosphonium bromide serves as a versatile reagent in organic synthesis, with applications spanning various reaction types and target compounds.
Wittig Reaction and Carbon-Carbon Bond Formation
The primary application of (4-Nitrobenzyl)triphenylphosphonium bromide is in the Wittig reaction, where it acts as a precursor for ylide formation . The Wittig reaction is essential for the synthesis of alkenes from aldehydes or ketones and has widespread use in:
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Natural Product Synthesis: The construction of complex natural products containing carbon-carbon double bonds.
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Pharmaceutical Intermediates: Synthesis of intermediates for drug development, particularly compounds with specific stereochemistry requirements.
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Fine Chemical Production: Preparation of specialty chemicals for various industrial applications.
A typical Wittig reaction involving (4-Nitrobenzyl)triphenylphosphonium bromide follows this general mechanism:
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Formation of an ylide by deprotonation of the phosphonium salt using a strong base such as potassium hydroxide.
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Nucleophilic addition of the ylide to an aldehyde or ketone to form an oxaphosphetane intermediate.
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Decomposition of the oxaphosphetane to yield an alkene and triphenylphosphine oxide .
Specialized Synthetic Applications
Beyond the Wittig reaction, (4-Nitrobenzyl)triphenylphosphonium bromide finds application in more specialized synthetic contexts:
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Stilbene Derivatives: The compound is utilized in the synthesis of stilbene derivatives, which can be used for detecting nerve agents or for attachment to polymers to elicit fluorescent behavior .
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Distyrylfurans: It serves as a reagent in the preparation of distyrylfurans, which have applications in materials science .
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Pyrethroids: The compound contributes to the synthesis of pyrethroids with insecticidal activity .
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PPAR Agonists: It has been employed in the synthesis of PPAR (peroxisome proliferator-activated receptor) agonists derived from LXR (liver X receptor) antagonists, which are significant in pharmaceutical research .
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Pyridinylidene Amines: The compound facilitates the preparation of pyridinylidene amines with antimalarial activity .
Applications in Biochemistry and Pharmaceutical Research
The unique properties of (4-Nitrobenzyl)triphenylphosphonium bromide make it valuable in biochemical and pharmaceutical research contexts.
Bioconjugation and Molecular Probes
(4-Nitrobenzyl)triphenylphosphonium bromide is employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules . This application is crucial in:
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Targeted Drug Delivery Systems: The development of systems that can deliver therapeutic agents to specific cellular targets.
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Fluorescent Probes: The compound acts as a precursor for fluorescent probes, enhancing imaging techniques in biological research and providing insights into cellular processes .
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Molecular Tagging: Labeling biomolecules for tracking and identification in complex biological systems.
Pharmaceutical Development
In pharmaceutical research and development, (4-Nitrobenzyl)triphenylphosphonium bromide contributes to:
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Drug Synthesis: The compound serves as an intermediate in the synthesis of various pharmaceutical compounds.
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Antiproliferative Studies: Research has indicated potential applications in antiproliferative studies, where the compound exhibits cytotoxic properties that could be relevant for anticancer drug development.
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Targeting Cellular Pathways: The phosphonium group can interact with biological systems, making it useful for targeting specific cellular pathways in drug development .
Spectroscopic and Analytical Methods
Various spectroscopic and analytical techniques are employed for the characterization and analysis of (4-Nitrobenzyl)triphenylphosphonium bromide and its reactions.
FT-Raman Spectroscopy
FT-Raman spectroscopy provides valuable information about the vibrational modes of (4-Nitrobenzyl)triphenylphosphonium bromide . Characteristic peaks include:
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Strong peaks in the 615-617 cm⁻¹ region, corresponding to bending of the phenol groups.
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Peaks at 439 cm⁻¹, 829 cm⁻¹, and 1594 cm⁻¹ associated with various C-C stretching and bending modes within the phenyl rings.
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A strong peak at 1347 cm⁻¹ in the spectrum, which may be attributed to vibrations in aromatic moieties .
FTIR Spectroscopy
FTIR spectroscopy is used to identify functional groups and monitor reactions involving (4-Nitrobenzyl)triphenylphosphonium bromide . Key FTIR absorption bands include:
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C-O stretching at 1049 cm⁻¹ and 1092 cm⁻¹.
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C-H bending at 881 cm⁻¹.
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Additional peaks associated with C-O bonds (1375-1377 cm⁻¹) and C-H bonds (1657-1659 cm⁻¹) .
UV-Visible Spectroscopy
UV-Visible spectroscopy serves as a valuable tool for monitoring reactions involving (4-Nitrobenzyl)triphenylphosphonium bromide, particularly the formation and consumption of ylides during the Wittig reaction . The characteristic red color of the ylide provides a visual indicator of reaction progress, which can be quantitatively analyzed using UV-Vis spectroscopy.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and ³¹P NMR, is essential for structural characterization and reaction monitoring. The ³¹P NMR is particularly useful for tracking the phosphorus-containing species during reactions involving phosphonium salts .
Current Research and Future Directions
Research involving (4-Nitrobenzyl)triphenylphosphonium bromide continues to evolve, with emerging applications and methodological improvements.
Recent Advances in Synthetic Methodologies
Recent research has focused on developing more efficient and environmentally friendly methods for synthesizing and utilizing (4-Nitrobenzyl)triphenylphosphonium bromide:
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Green Chemistry Approaches: Utilizing water as a reaction medium and exploring solvent-free reaction conditions to reduce environmental impact .
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Metal-Free Synthesis: Developing synthetic routes that avoid the use of metal catalysts, potentially reducing costs and eliminating metal contamination .
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Kinetic Studies: Investigating the kinetics of the Wittig reaction involving (4-Nitrobenzyl)triphenylphosphonium bromide to optimize reaction conditions and improve yields .
Emerging Applications
Ongoing research is expanding the applications of (4-Nitrobenzyl)triphenylphosphonium bromide in various fields:
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Drug Delivery Systems: Exploring the potential of phosphonium compounds for targeted delivery of therapeutic agents to specific cellular compartments, particularly mitochondria.
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Material Science: Investigating applications in the development of advanced materials with specific electrical properties for electronic devices .
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Biological Imaging: Enhancing the use of phosphonium-based probes for biological imaging and cellular research.
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Medicinal Chemistry: Exploiting the compound's chemical reactivity for the synthesis of novel pharmaceutical agents, particularly those targeting specific cellular pathways .
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